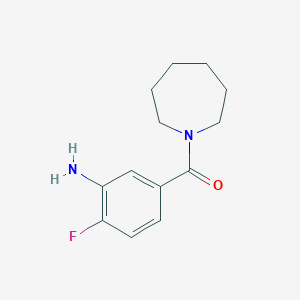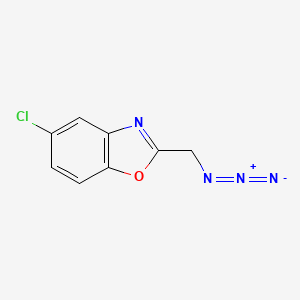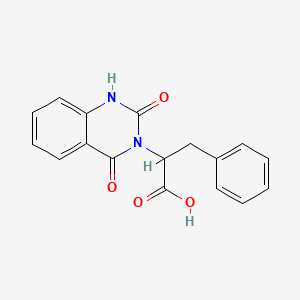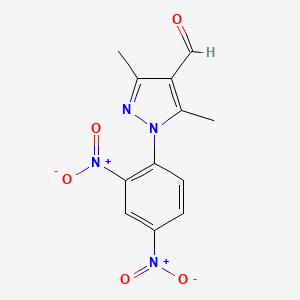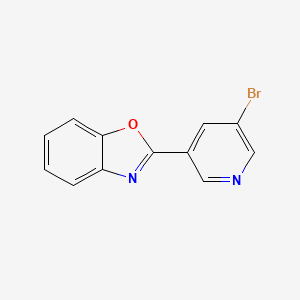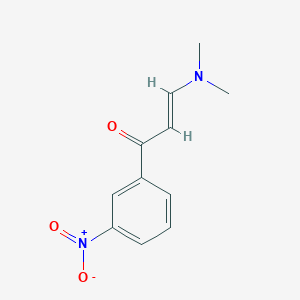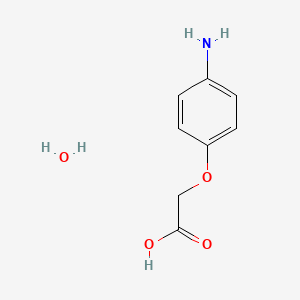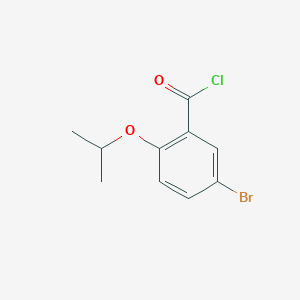![molecular formula C12H10Cl2N2OS B3033814 1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 1208907-43-0](/img/structure/B3033814.png)
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
Vue d'ensemble
Description
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone is a thiazole derivative . Thiazoles are heterocyclic organic compounds characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They belong to the azole family, which also includes imidazoles and oxazoles. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles find applications in various fields, including drug development, due to their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-naphthoquinone with anilines containing electron-donor or electron-withdrawing substituents. Ultrasound-assisted reactions have been employed to prepare naphthoquinone derivatives with various aniline substituents .
Molecular Structure Analysis
The molecular structure of 1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone consists of a thiazole ring fused with an aniline moiety. The chlorine atoms and the methyl group contribute to its overall structure. The thiazole ring is planar, and its aromaticity arises from π-electron delocalization. The compound’s chemical shift of ring protons confirms its aromatic character .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom within the thiazole ring. Further investigations would reveal its reactivity and potential transformations .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- A study by Mahmoud et al. (2021) discussed the use of a similar thiazole derivative in the synthesis of compounds with potential anti-breast cancer properties. These compounds showed promising activities against MCF-7 tumor cells.
Immunomodulatory Properties
- Research by Abdel‐Aziz et al. (2011) on thiazole derivatives revealed significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some compounds also inhibited LPS-stimulated NO generation, demonstrating potential immunomodulatory properties.
Microbial and Antifungal Activities
- A study by Hadda et al. (2014) investigated heterocyclic compounds similar to the subject compound, finding them to have microbial activities. They correlated these activities with molecular modeling and physico-chemical properties of the drugs.
- Research by Sarojini et al. (2010) on thiazole derivatives showed good antifungal and antibacterial activities. Molecular docking studies identified potential inhibitors of an enzyme target for antifungals.
Potential Anticholinesterase Activity
- A study by Mohsen et al. (2014) synthesized thiazole derivatives and investigated their anticholinesterase activities, finding compounds with significant inhibitory effects.
Antioxidant Properties
- The study by Drapak et al. (2019) conducted a QSAR-analysis of thiazole derivatives and found that antioxidant activity increases with certain molecular structure parameters, indicating the potential of these compounds as antioxidants.
Insecticidal and Fungicidal Activities
- Research by Zhu and Shi (2009) on thiophosphoryl oximates containing thiazole rings demonstrated moderate insecticidal and fungicidal activities.
Antimycotic Activity
- A study by Raga et al. (1992) synthesized and evaluated thiazole derivatives for antifungal activity, finding promising results for specific compounds.
Antimicrobial and Antituberculosis Activities
- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including thiazole-based compounds, that exhibited significant in vitro antituberculosis activity (Chitra et al., 2011).
Catalytic Activity
- A study by Karaoğlu et al. (2016) on benzimidazole ligands with a thiazole unit showed catalytic activity, indicating potential applications in chemical synthesis.
Fungicidal Activity
- Research by Liu et al. (2012) explored 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing thiazole moieties and found moderate fungicidal activity against specific pathogens.
Antiviral Activity
- A study by Attaby et al. (2006) synthesized and evaluated pyrazolo[3,4-b]pyridin-5-yl derivatives, including those with a thiazole ring, for antiviral activities, demonstrating potential in this area.
Antibacterial Activity
- Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives with significant antibacterial activity against specific strains (Nural et al., 2018).
Propriétés
IUPAC Name |
1-[2-(2,3-dichloro-N-methylanilino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(17)10-6-15-12(18-10)16(2)9-5-3-4-8(13)11(9)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCRYLJRURCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N(C)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



